3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
Description
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is a chlorinated phenolic compound featuring a hydroxy-methylpropylamino-methyl substituent at the 2-position and a chlorine atom at the 3-position of the benzene ring. Its applications are inferred to span agrochemical or pharmaceutical fields due to structural similarities with herbicides () and NLRP3 inhibitors ().
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-chloro-2-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-11(2,15)7-13-6-8-9(12)4-3-5-10(8)14/h3-5,13-15H,6-7H2,1-2H3 |
InChI Key |
JAABLPHSLNYGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C=CC=C1Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.
Aminomethylation: The chlorinated phenol is then subjected to aminomethylation using a suitable amine, such as 2-hydroxy-2-methylpropylamine, under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and aminomethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: Dechlorinated phenol derivatives
Substitution: Amino or thiol-substituted phenol derivatives
Scientific Research Applications
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Comparative Data
Research Implications
- Therapeutic Potential: The amino alcohol side chain aligns with NLRP3 inhibitors () and pharmaceutical salts (), indicating versatility in target engagement.
Biological Activity
The compound 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is a phenolic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound is characterized by a chloro substituent on the phenolic ring and an amino group linked to a hydroxyalkyl chain. The presence of these functional groups contributes to its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₁O₂ |
| Molecular Weight | 201.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that derivatives of chloro-substituted phenols exhibit significant anticancer properties. For instance, research on related compounds has shown they can inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). The inhibitory concentration (IC50) values for these compounds ranged from to , demonstrating potent activity against cancerous cells while sparing normal cells (HEK-293) .
The proposed mechanism by which this compound exerts its biological effects includes:
- Histone Deacetylase Inhibition : Compounds with similar structures have been identified as histone deacetylase inhibitors (HDACIs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.
- Induction of Apoptosis : The compound may facilitate apoptosis in cancer cells through pathways involving heat shock proteins (HSP90) and mitochondrial apoptosis regulatory proteins (TRAP1) .
Other Biological Activities
In addition to anticancer properties, phenolic compounds are known for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Study 1: Antiproliferative Effects
A study conducted on a series of phenolic compounds, including derivatives similar to this compound, demonstrated significant antiproliferative effects against multiple cancer cell lines. The study utilized molecular docking to predict binding affinities and confirmed that selected compounds could effectively inhibit cell growth .
Study 2: Selectivity in Cancer Treatment
Another investigation focused on the selectivity of these compounds towards cancerous versus non-cancerous cells. The results indicated that certain derivatives exhibited a higher selectivity index, suggesting their potential for targeted cancer therapy without affecting healthy tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
